molecular formula C15H20O3 B1509301 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 915924-52-6

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B1509301
CAS No.: 915924-52-6
M. Wt: 248.32 g/mol
InChI Key: MWFZQVQXQARBMM-UHFFFAOYSA-N
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Description

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a versatile organic compound with the molecular formula C15H20O3. It is characterized by the presence of an allyl group, ethoxy, and isopropoxy substituents on a benzaldehyde core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-5-ethoxy-4-isopropoxybenzaldehyde typically involves the following steps:

  • Allylation: The starting material, 4-isopropoxybenzaldehyde, undergoes allylation to introduce the allyl group at the 3-position.

  • Ethylation: The ethoxy group is introduced through an ethylation reaction, often using ethyl iodide or ethyl bromide as the ethylating agent.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the allyl group to an allylic alcohol or carboxylic acid.

  • Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

  • Substitution: Electrophilic substitution reactions can introduce new functional groups at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation: Allylic alcohols or carboxylic acids.

  • Reduction: Benzyl alcohol.

  • Substitution: Substituted benzaldehydes or benzyl alcohols.

Scientific Research Applications

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3-allyl-5-ethoxy-4-propoxybenzaldehyde and 3-ethoxy-4-isopropoxybenzaldehyde. its unique combination of substituents gives it distinct chemical properties and reactivity. The presence of both ethoxy and isopropoxy groups on the benzene ring enhances its solubility and reactivity compared to similar compounds.

Comparison with Similar Compounds

  • 3-allyl-5-ethoxy-4-propoxybenzaldehyde

  • 3-ethoxy-4-isopropoxybenzaldehyde

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Properties

IUPAC Name

3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZQVQXQARBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650935
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-52-6
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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